{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone
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Overview
Description
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone is a complex organic compound that features a bromophenyl group, a sulfonyl group, a pyrrolidinyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone typically involves multiple steps. One common route starts with the bromination of phenylsulfonyl chloride to obtain 4-bromophenylsulfonyl chloride. This intermediate is then reacted with pyrrolidine to form 1-(4-bromophenylsulfonyl)pyrrolidine. The final step involves the reaction of this intermediate with morpholine in the presence of a suitable base to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfone or sulfoxide derivatives.
Scientific Research Applications
{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone
- {1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone
Uniqueness
The presence of the bromine atom in {1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone imparts unique electronic and steric properties compared to its chloro and methyl analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-7-1-2-14(18)15(19)17-8-10-22-11-9-17/h3-6,14H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETDBULQDPLKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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